molecular formula C16H24ClN3O3 B2504195 tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate CAS No. 1289385-35-8

tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No. B2504195
CAS RN: 1289385-35-8
M. Wt: 341.84
InChI Key: XPQMBKWRJRRGLF-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate” is a chemical compound with the empirical formula C16H24ClN3O3 . It is a solid substance and has a molecular weight of 341.83 .


Molecular Structure Analysis

The compound has a complex structure that includes a piperidine ring and a pyrimidine ring. The InChI string representation of the molecule is 1S/C16H24ClN3O3/c1-11-14(17)19-16(20-11)21-10-12-6-8-18(9-7-12)15(22)23-13(2,3)4/h12H,6-10H2,1-5H3 .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 341.83 . The InChI string representation of the molecule is 1S/C16H24ClN3O3/c1-11-14(17)19-16(20-11)21-10-12-6-8-18(9-7-12)15(22)23-13(2,3)4/h12H,6-10H2,1-5H3 .

Scientific Research Applications

Synthesis and Industrial Applications

Graphical Synthetic Routes of Vandetanib : This study reviews existing synthetic routes for Vandetanib, highlighting tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate as a precursor. Different synthetic routes were analyzed, showing favorable yields and commercial value in manufacturing scale, indicating its significance in pharmaceutical synthesis W. Mi, 2015.

Environmental Decomposition and Applications

Decomposition of Methyl Tert-Butyl Ether : This study explores the decomposition of MTBE, a related compound, by adding hydrogen in a cold plasma reactor. It discusses the feasibility of applying radio frequency plasma for decomposing and converting MTBE, demonstrating its potential for environmental remediation L. Hsieh et al., 2011.

Toxicity and Environmental Impact

Synthetic Phenolic Antioxidants : This research reviews the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds similar to tert-butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate. It discusses the detection of SPAs in various environmental matrices and their potential health impacts, suggesting future research directions Runzeng Liu & S. Mabury, 2020.

Synthesis of N-heterocycles

Applications in Synthesis of N-heterocycles : The use of tert-butanesulfinamide for asymmetric synthesis of N-heterocycles via sulfinimines is explored, covering literature from 2010–2020. This methodology offers access to diverse structures, indicating the utility of similar compounds in the synthesis of biologically active and natural product-like molecules R. Philip et al., 2020.

Safety and Hazards

The compound is classified as an Eye Irritant (category 2) and Skin Irritant (category 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding contact with skin and eyes, and if contact occurs, rinsing thoroughly with water .

properties

IUPAC Name

tert-butyl 4-[(4-chloro-6-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3/c1-11-9-13(17)19-14(18-11)22-10-12-5-7-20(8-6-12)15(21)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQMBKWRJRRGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OCC2CCN(CC2)C(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(((4-chloro-6-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate

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